![molecular formula C12H8ClN3 B13094144 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine CAS No. 1027511-33-6](/img/structure/B13094144.png)
6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, and various diamines in a mixture of water and ethanol . The reaction conditions often involve heating and the use of catalysts such as silica sulfuric acid or zinc chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale multicomponent reactions with optimized conditions to ensure high yield and purity. The use of environmentally benign solvents and catalyst-free approaches are also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized imidazo[1,2-a]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine include other imidazo[1,2-a]pyrimidine derivatives and related heterocyclic compounds such as imidazo[1,2-a]pyridines .
Uniqueness
What sets this compound apart is its specific substitution pattern and the resulting unique pharmacological properties. Its 4-chlorophenyl group contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
1027511-33-6 |
|---|---|
Molekularformel |
C12H8ClN3 |
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H8ClN3/c13-11-3-1-9(2-4-11)10-7-15-12-14-5-6-16(12)8-10/h1-8H |
InChI-Schlüssel |
BHZYOLZOAHMADA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN3C=CN=C3N=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3]Dioxolo[4,5-g]cinnoline](/img/structure/B13094067.png)
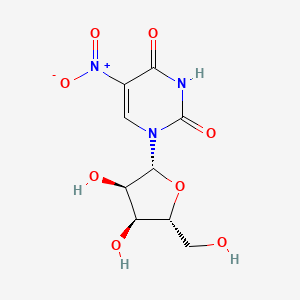
![TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13094081.png)
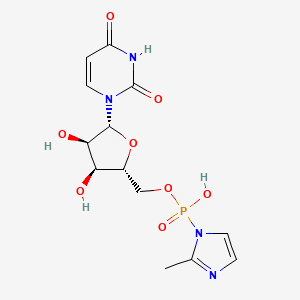
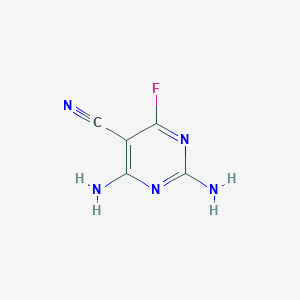
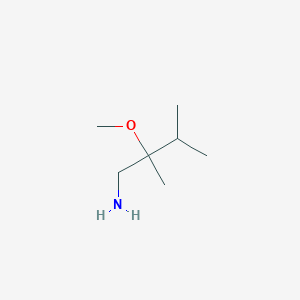
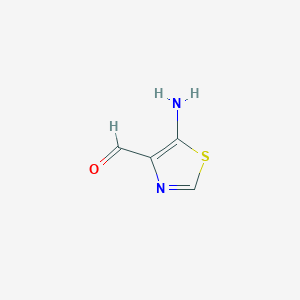
![Isothiazolo[5,4-d]pyrimidine](/img/structure/B13094116.png)
![tetraazanium;[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13094126.png)

![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)



